

Cefcapene pivoxil hydrochloride hydrate third-generation cephalosporin

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Cefcapene Pivoxil Hydrochloride Hydrate

CAS No.: 147816-24-8

Cat. No.: S523075

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Compound Profile & Key Characteristics

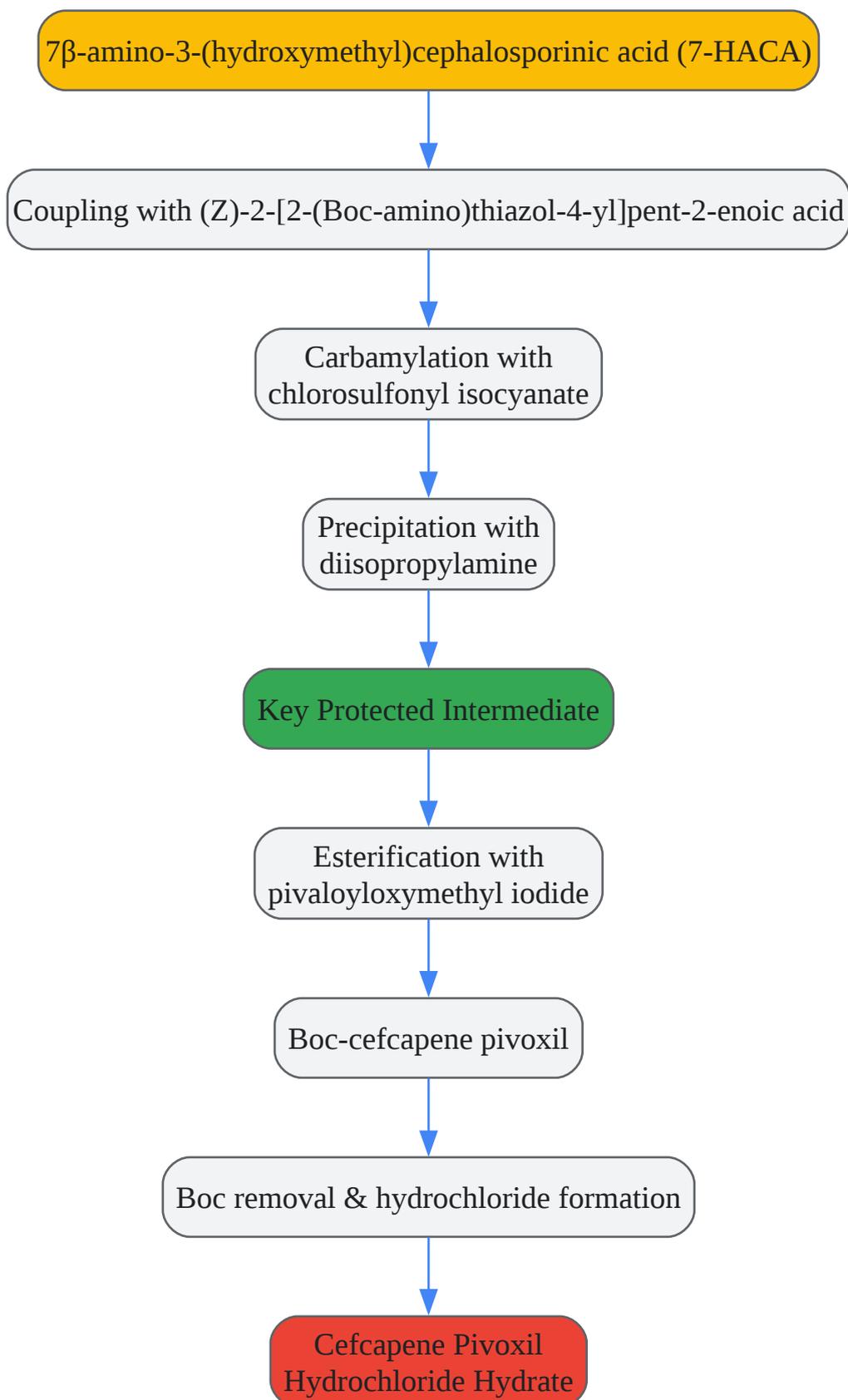
Table 1: Core Characteristics of Cefcapene Pivoxil Hydrochloride Hydrate [1]

Property	Description
Systematic Name	Cefcapene pivoxil hydrochloride hydrate
CAS Number	147816-24-8
Molecular Formula	$C_{23}H_{32}ClN_5O_9S_2$
Molecular Weight	622.11 g/mol
Drug Class	Third-generation cephalosporin (prodrug)
Active Moiety	Cefcapene
Mechanism of Action	Inhibition of bacterial cell wall synthesis via β -lactam ring [2]
Primary Indications	Respiratory, urinary tract, and skin infections [3]

Key Characteristics: The drug is administered as the pivaloyloxymethyl ester prodrug (pivoxil) of cefcapene, which is hydrolyzed by esterases in the intestinal tract to release the active antibiotic, cefcapene, thereby enhancing oral bioavailability [1] [4].

Synthesis & Industrial Preparation

A practical synthesis method on a decagram scale achieves an overall yield of 36%, demonstrating feasibility for industrial production [5]. The process is outlined below.



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Synthesis workflow of *cefcapene pivoxil hydrochloride hydrate*. [5]

Antibacterial Spectrum & Pharmacokinetics

Table 2: In Vitro Antibacterial Spectrum (Minimum Inhibitory Concentrations - MIC) [3]

Bacterial Species / Strain	Cefcapene MIC ($\mu\text{g/mL}$)
<i>Streptococcus pneumoniae</i>	Not fully quantified, but has poor activity against penicillin-resistant strains [6]
<i>Haemophilus influenzae</i> (including β -lactamase-producing)	Active [3]
<i>Moraxella catarrhalis</i> (including β -lactamase-producing)	Active [3]
<i>Staphylococcus aureus</i> (methicillin-susceptible)	Active [2]
<i>Streptococcus pyogenes</i>	Active [3]
<i>Pseudomonas aeruginosa</i>	Resistant [2]

Table 3: Key Pharmacokinetic Parameters in Animal Models [1]

Parameter	Value (in mice)
Peak Blood Concentration (Cmax)	1 - 2 $\mu\text{g/mL}$
Time to Cmax (Tmax)	30 - 120 minutes
Administration Route	Oral (intra-gastric)

Distribution and Elimination: Cefcapene achieves effective concentrations in tissues like the lung. It is predominantly eliminated unchanged by the kidneys, similar to other cephalosporins [1] [2].

Clinical Efficacy & Safety Data

Table 4: Selected Clinical Trial Outcomes

Indication	Comparator	Efficacy (Cefcapene vs. Comparator)	Key Safety Findings
Acute Rhinosinusitis (Adults) [3]	Amoxicillin-Clavulanate (AMC)	96% vs. 95.8% improvement	Diarrhea: 3.3% (CP) vs. 25% (AMC); P=0.04
Acute Upper Respiratory Infection (Children) [7]	Cefdinir (CFDN)	86%-100% vs. 92%-100% improvement	Diarrhea/Soft Stool: 14%-32% (CP) vs. 12%-18% (CFDN)
Infections with Soft Stool/Diarrhea [8]	N/A (Single-arm)	87.5% effective	No adverse drug reactions reported; absorption was normal

Absorption in Special Populations: A study on gastrectomized patients found that cefcapene pivoxil was absorbed effectively even shortly after surgery, with absorption profiles varying slightly depending on the type of gastrectomy procedure [4].

Experimental Protocols

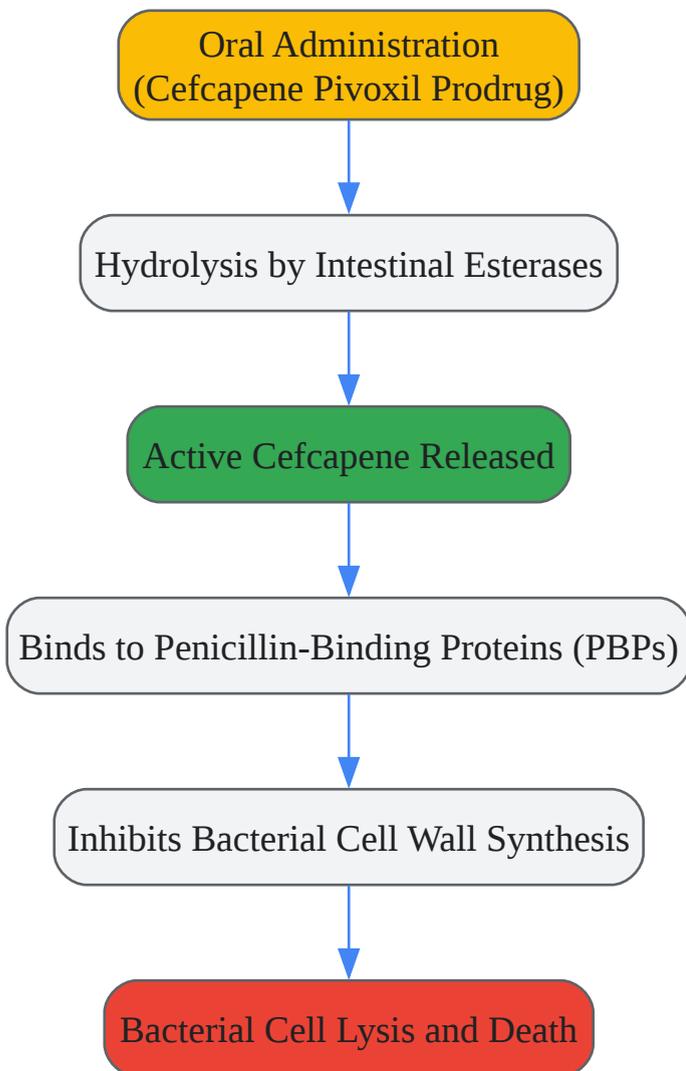
1. In Vivo Efficacy Model in Mice [1]

- Animal Model:** Four-week-old female C57BL/6J mice.
- Infection Model:** Bacterial suspension (e.g., *H. influenzae*) administered to establish lung infection.
- Dosage Regimen:** 100 mg/kg, administered via intragastric route.
- Dosing Duration:** 4 days.
- Pharmacokinetic Analysis:** Blood samples collected at 30, 60, and 120 minutes post-administration. Plasma concentrations of cefcapene are determined using a validated bioanalytical method (e.g., HPLC).
- Efficacy Endpoint:** Reduction in bacterial load (CFU) in lung tissue compared to untreated controls.

2. Synthesis of Cefcapene Pivoxil Hydrochloride Hydrate [5]

- **Key Intermediate:** Start with 7 β -amino-3-(hydroxymethyl)cephalosporinic acid (7-HACA).
- **Coupling:** React 7-HACA with (Z)-2-[2-(Boc-amino)thiazol-4-yl]pent-2-enoic acid.
- **Carbamylation:** Treat the resulting compound with chlorosulfonyl isocyanate to introduce the carbamoyl group at the 3-position.
- **Precipitation:** Isolate the protected intermediate using diisopropylamine.
- **Esterification:** React the intermediate with pivaloyloxymethyl iodide to form the pivoxil ester (Boc-cefcapene pivoxil).
- **Deprotection & Salt Formation:** Remove the Boc protecting group, typically under acidic conditions, and form the hydrochloride salt to yield the final product, cefcapene pivoxil monohydrochloride monohydrate.

The mechanism of cefcapene, like other β -lactam antibiotics, can be summarized as follows:



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Mechanism of action from oral administration to bacterial cell death. [1] [2] [4]

Conclusion for R&D

Cefcapene pivoxil hydrochloride hydrate is a well-characterized oral third-generation cephalosporin. Its established industrial synthesis, broad spectrum of activity against common pathogens, and proven clinical efficacy make it a viable candidate for development, particularly for community-acquired respiratory infections. Researchers should note its inactivity against *Pseudomonas aeruginosa* and reduced efficacy against penicillin-resistant *Streptococcus pneumoniae*.

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To cite this document: Smolecule. [Cefcapene pivoxil hydrochloride hydrate third-generation cephalosporin]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b523075#cefcapene-pivoxil-hydrochloride-hydrate-third-generation-cephalosporin>]

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